molecular formula C11H9FN2S B11072003 7-fluoro-2,4-dimethyl-4H-[1,3]thiazolo[5,4-b]indole

7-fluoro-2,4-dimethyl-4H-[1,3]thiazolo[5,4-b]indole

Cat. No.: B11072003
M. Wt: 220.27 g/mol
InChI Key: FSIQIMRTFNXBAL-UHFFFAOYSA-N
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Description

7-fluoro-2,4-dimethyl-4H-[1,3]thiazolo[5,4-b]indole is a heterocyclic compound that belongs to the class of thiazoloindoles. This compound is characterized by the presence of a thiazole ring fused to an indole ring, with fluorine and methyl substituents at specific positions. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-2,4-dimethyl-4H-[1,3]thiazolo[5,4-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoroaniline with 2,4-dimethylthiazole-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the thiazoloindole ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

7-fluoro-2,4-dimethyl-4H-[1,3]thiazolo[5,4-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

7-fluoro-2,4-dimethyl-4H-[1,3]thiazolo[5,4-b]indole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-fluoro-2,4-dimethyl-4H-[1,3]thiazolo[5,4-b]indole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethyl-4H-[1,3]thiazolo[5,4-b]indole: Lacks the fluorine substituent.

    7-chloro-2,4-dimethyl-4H-[1,3]thiazolo[5,4-b]indole: Contains a chlorine substituent instead of fluorine.

    7-bromo-2,4-dimethyl-4H-[1,3]thiazolo[5,4-b]indole: Contains a bromine substituent instead of fluorine.

Uniqueness

The presence of the fluorine substituent in 7-fluoro-2,4-dimethyl-4H-[1,3]thiazolo[5,4-b]indole imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and highlights its potential for various applications .

Properties

Molecular Formula

C11H9FN2S

Molecular Weight

220.27 g/mol

IUPAC Name

7-fluoro-2,4-dimethyl-[1,3]thiazolo[5,4-b]indole

InChI

InChI=1S/C11H9FN2S/c1-6-13-10-8-5-7(12)3-4-9(8)14(2)11(10)15-6/h3-5H,1-2H3

InChI Key

FSIQIMRTFNXBAL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)N(C3=C2C=C(C=C3)F)C

Origin of Product

United States

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